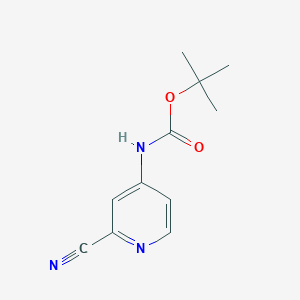![molecular formula C15H12ClN3O2 B1324340 4-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-6-YL)benzoic acid ethyl ester CAS No. 187724-93-2](/img/structure/B1324340.png)
4-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-6-YL)benzoic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-6-YL)benzoic acid ethyl ester" is a derivative of pyrrolo[2,3-d]pyrimidine, which is a core structure found in various pharmacologically active compounds. The pyrrolo[2,3-d]pyrimidine scaffold is known for its antiviral, antitumor, and enzyme inhibitory activities, making it a significant focus in medicinal chemistry research [
Applications De Recherche Scientifique
Design and Synthesis of Antifolates
Classical Antifolates
N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-L-glutamic acid (2) and other analogues have been synthesized as potential inhibitors of dihydrofolate reductase (DHFR) and as antitumor agents. The classical compound 2 showed excellent inhibition of human DHFR and potent inhibition of tumor cell growth (Gangjee et al., 2007).
Dual Inhibitors
A classical analogue and several nonclassical analogues were designed as potential dual inhibitors of thymidylate synthase (TS) and DHFR. These compounds demonstrated potent inhibition of human TS and DHFR, with some showing selective inhibition against pathogens causing opportunistic infections (Gangjee et al., 2006).
Synthesis Techniques
- N-Functionalized Derivatives: Syntheses of N-functionalized derivatives of 7H-pyrrolo[2,3-d]pyrimidine, such as 3-(4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]-pyrimidin-7-yl)propanoic acid, have been explored, providing new insights into the chemical properties and potential applications of these compounds (Rosemeyer, 2009).
Antitumor Agents
- Antitumor Activities: Various analogues were synthesized as potential antitumor agents, showing inhibitory activities against human tumor cell lines. Some of these compounds demonstrated dual inhibitory activities against both TS and DHFR, which are critical in cancer treatment (Gangjee et al., 2003).
Pathogen Inhibition
- Inhibition of Pathogen Enzymes: Some nonclassical analogues of these compounds were found to be potent inhibitors of enzymes from pathogens like Toxoplasma gondii and Mycobacterium avium, suggesting their potential use in treating infections in immunocompromised patients (Gangjee et al., 2008).
Diverse Applications
Fungicidal Properties
Certain derivatives synthesized from pyrimidin-6-yl amino acids and pyrrolo[2,3-d]pyrimidine-6-carboxylic acids have been shown to possess fungicidal properties, indicating their potential in agricultural applications (Tumkevičius et al., 2000).
Breast Cancer Research
Research into derivatives of related compounds for breast cancer treatment has shown that certain synthesized compounds exhibited significant antiproliferative potential against cancer cell lines, highlighting their potential in oncology (Gad et al., 2020).
Propriétés
IUPAC Name |
ethyl 4-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c1-2-21-15(20)10-5-3-9(4-6-10)12-7-11-13(16)17-8-18-14(11)19-12/h3-8H,2H2,1H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHVZRPIASAWJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC3=C(N2)N=CN=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-6-YL)benzoic acid ethyl ester | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

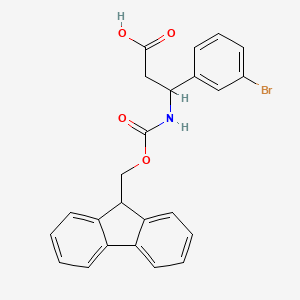
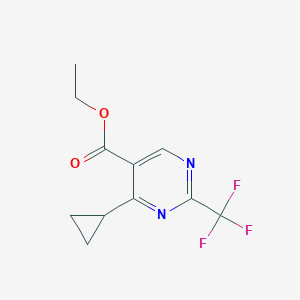
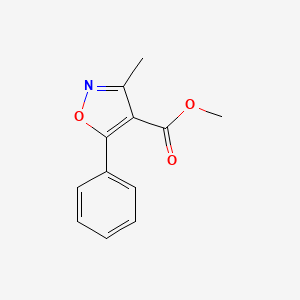
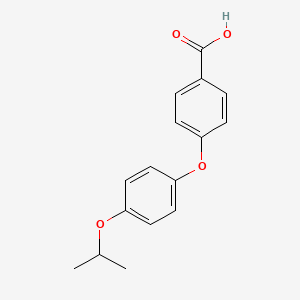
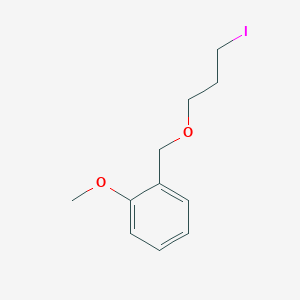
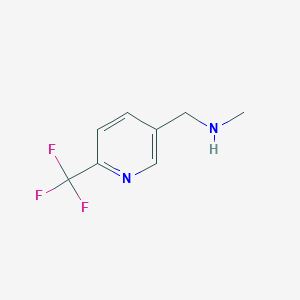
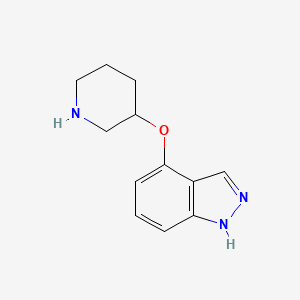
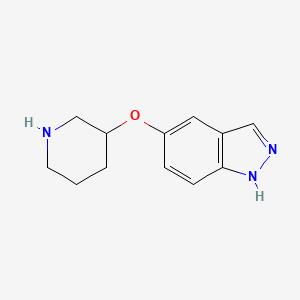
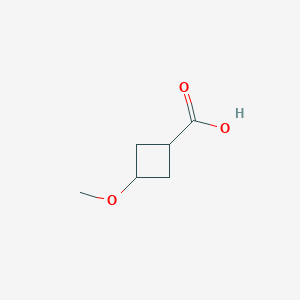
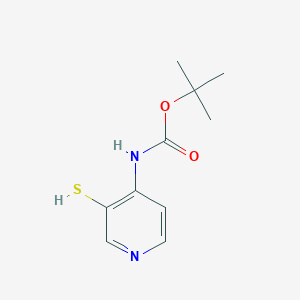
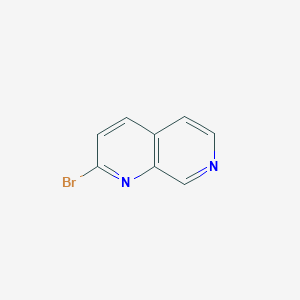

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol](/img/structure/B1324282.png)
